![molecular formula C20H25FN2O4S B2409535 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953972-56-0](/img/structure/B2409535.png)
4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include reactions with various reagents, under different conditions .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
1. Vasospasm Prevention in Subarachnoid Hemorrhage
Studies have investigated the use of certain endothelin receptor antagonists, including benzenesulfonamide derivatives, for the prevention of vasospasm following a subarachnoid hemorrhage (SAH). Oral administration of these antagonists has shown potential in decreasing the magnitude of artery constriction caused by SAH, indicating their therapeutic potential in human cases (Zuccarello et al., 1996).
2. Carbonic Anhydrase Inhibition for Anticancer Therapy
Research into new benzenesulfonamides, which include 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, has shown their potential as inhibitors of carbonic anhydrase. This enzyme plays a role in various physiological processes, and its inhibition by these compounds has been linked to potential anticancer activities. Certain derivatives have demonstrated significant cytotoxic activities, which may be crucial for further development in anti-tumor therapy (Gul et al., 2016).
3. Synthesis of Bioactive Molecules
The synthesis and evaluation of N-benzenesulfonamides, such as 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, have been crucial in the development of high-affinity inhibitors for enzymes like kynurenine 3-hydroxylase. These inhibitors play a significant role in understanding the pathophysiological role of various pathways after neuronal injury, and they also have potential applications in neurodegenerative diseases (Röver et al., 1997).
4. Treatment of Rheumatoid Arthritis and Acute Pain
The development of benzenesulfonamide derivatives, including the studied compound, has led to the identification of potent and selective inhibitors for cyclooxygenase-2 (COX-2). These compounds are being researched for their potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of fluorine atoms in these molecules has notably increased their selectivity and potency (Hashimoto et al., 2002).
5. Crystal Structure and Supramolecular Architecture
The crystal structures of benzenesulfonamide derivatives are being studied for their unique supramolecular architectures. Such research contributes to a better understanding of the molecular interactions and properties of these compounds, which is essential for their application in various fields of medicine and chemistry (Rodrigues et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O4S/c1-2-26-19-9-8-17(14-18(19)21)28(24,25)22-10-11-23-12-13-27-20(15-23)16-6-4-3-5-7-16/h3-9,14,20,22H,2,10-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJBYDWVKXONIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide |
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